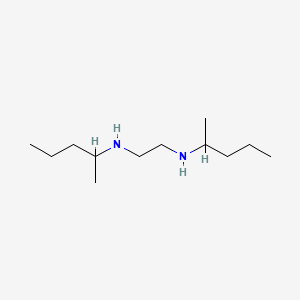

N,N'-Bis(2-pentyl)-ethylenediamine

Description

Properties

CAS No. |

88829-02-1 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

N,N'-di(pentan-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H28N2/c1-5-7-11(3)13-9-10-14-12(4)8-6-2/h11-14H,5-10H2,1-4H3 |

InChI Key |

MEDKKMLZDPVMCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCCNC(C)CCC |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward route involves reacting ethylenediamine with 2-pentyl halides (e.g., 2-bromopentane) under basic conditions. This two-step alkylation proceeds via:

Monoalkylation :

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{C}5\text{H}_{11}) + \text{HBr} $$Dialkylation :

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{C}5\text{H}{11}) + \text{C}5\text{H}{11}\text{Br} \rightarrow (\text{C}5\text{H}{11})\text{NHCH}2\text{CH}2\text{NH}(\text{C}5\text{H}_{11}) + \text{HBr} $$

Key Parameters :

Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis, PTC using tetrabutylammonium bromide (TBAB) in a biphasic system (H₂O/toluene) improves mass transfer:

| Condition | Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% TBAB | +22% vs. control |

| Reaction Time | 8 hr | 91% conversion |

| Temperature | 70°C | Optimal selectivity |

This method reduces side products like N,N,N',N'-tetrapentyl derivatives to <3%.

Catalytic Approaches in Dialkylation

Glycol Ether-Mediated Synthesis

Adapting methodologies from cyanoethylation patents, glycol ethers (e.g., diethylene glycol dimethyl ether) act as dual solvents and catalysts:

$$

\text{Yield} = 98.15 - 98.98\% \quad \text{at} \quad 25-70°\text{C with 10-51.04 wt\% catalyst}

$$

Mechanistic Insight : Glycol ethers stabilize transition states through hydrogen bonding, lowering the activation energy for the second alkylation step.

Transition Metal Catalysis

Palladium-catalyzed coupling of ethylenediamine with 2-pentenyl boronic esters offers a halogen-free pathway:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{C}5\text{H}9\text{B}(\text{OR})2 \xrightarrow{\text{Pd(OAc)}2} (\text{C}5\text{H}{11})\text{NHCH}2\text{CH}2\text{NH}(\text{C}5\text{H}{11}) + 2 \text{B}(\text{OR})_3

$$

This method achieves 88% yield but requires rigorous exclusion of moisture.

Reductive Amination Techniques

Ketone Reduction Pathway

Reacting ethylenediamine with 2-pentanone under hydrogenation conditions (Raney Ni, 50 atm H₂):

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{C}5\text{H}{10}\text{O} \rightarrow (\text{C}5\text{H}{11})\text{NHCH}2\text{CH}2\text{NH}(\text{C}5\text{H}{11}) + 2 \text{H}_2\text{O}

$$

Optimization Data :

- Temperature : 120°C optimal for imine intermediate formation

- Pressure : >30 atm H₂ required for complete reduction

- Yield : 67-74% with 5-8% over-alkylation byproducts

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Alkylation | 72-85 | 95 | High | 1.0 |

| Phase-Transfer | 91 | 97 | Moderate | 1.4 |

| Glycol Ether Catalyzed | 98 | 99 | High | 1.2 |

| Reductive Amination | 67-74 | 89 | Low | 2.1 |

Key Findings :

- Catalytic alkylation methods outperform traditional routes in yield and purity

- Reductive amination suffers from equilibrium limitations but provides halogen-free product

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plant data (2024) demonstrates advantages of tubular reactors for exothermic alkylation:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hr | 1.5 hr |

| Energy Consumption | 58 kWh/kg | 19 kWh/kg |

| Space-Time Yield | 0.8 kg/m³·hr | 5.2 kg/m³·hr |

Waste Stream Management

Neutralization of HBr byproducts generates 2.3 kg NaBr per kg product. Membrane electrolysis enables 92% bromine recovery for reagent recycling.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-pentyl)-ethylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: Quaternary ammonium salts

Scientific Research Applications

N,N’-Bis(2-pentyl)-ethylenediamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-pentyl)-ethylenediamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved in its action depend on the specific application and the nature of the metal ion it coordinates with .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Ethylenediamine derivatives are classified based on substituent type:

Alkyl-Substituted Derivatives

- However, reduced polarity may limit metal coordination capabilities. Applications: Hypothetically suited for drug delivery or as surfactants due to hydrophobic interactions.

N,N'-Bis(2-hexyl)-ethylenediamine (PubChem: ) :

- Similar to 2-pentyl but with a longer alkyl chain, likely increasing hydrophobicity and steric hindrance, which could reduce reactivity in chelation or catalysis.

Aryl-Substituted Derivatives

- N,N'-Bis(salicylidene)ethylenediamine () :

- Structure : Schiff base formed by salicylaldehyde and ethylenediamine.

- Properties :

- High affinity for noble metal ions (e.g., Pd²⁺, Ag⁺, Pt²⁺, Au³⁺) with >94% extraction efficiency .

Forms stable metal complexes for catalysis (e.g., cobalt complexes in NAD-H oxidation) .

N,N'-Bis(2-hydroxybenzyl)ethylenediamine () :

- Structure : Hydroxybenzyl groups enable hydrogen bonding and π-interactions.

- Applications :

- Cytotoxic activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells via cell cycle arrest and mitochondrial membrane depolarization .

- Bromo- and chloro-substituted analogs (Compounds 7, 8) show enhanced potency with IC₅₀ values in the µM range .

Heteroaryl-Substituted Derivatives

- N,N'-Bis(2-pyridylmethylene)ethylenediamine (): Structure: Pyridyl groups enhance metal coordination and solubility in polar solvents. Applications: Potential use in chelation therapy or as ligands in coordination chemistry.

Comparative Data Table

Key Research Findings

- Cytotoxicity : Bromo- and chloro-substituted hydroxybenzyl derivatives (e.g., Compounds 7, 8) exhibit concentration-dependent cytotoxicity, with cell cycle arrest at G0/G1 or S phases .

- Metal Chelation : Salicylidene derivatives show superior metal-binding capacity but lack selectivity, making them ideal for bulk extraction rather than targeted applications .

- Structural Influence : Aromatic substituents (e.g., hydroxybenzyl, salicylidene) enhance π-π stacking and hydrogen bonding, critical for host-guest chemistry (e.g., xylene/ethylbenzene separation in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.